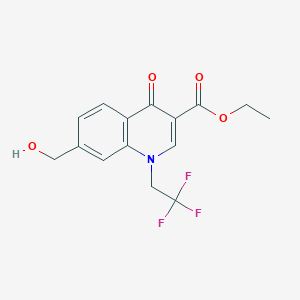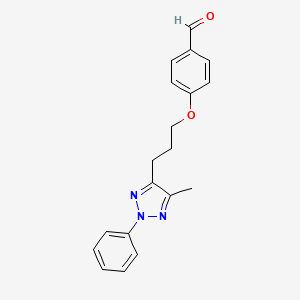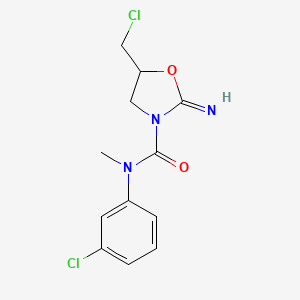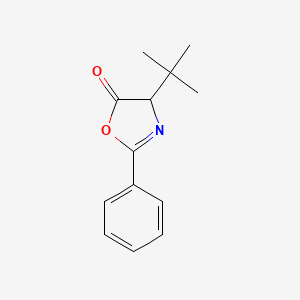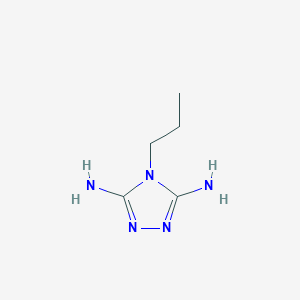
4-Propyl-4H-1,2,4-triazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propyl-4H-1,2,4-triazole-3,5-diamine is a chemical compound belonging to the triazole family. Triazoles are five-membered ring structures containing three nitrogen atoms. This particular compound is characterized by the presence of a propyl group attached to the triazole ring, making it unique in its class. It has a molecular formula of C5H10N4 and a molecular weight of 126.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-4H-1,2,4-triazole-3,5-diamine typically involves the reaction of propylhydrazine with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the triazole ring. The reaction conditions often require heating and the use of a solvent such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments helps in achieving high efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Propyl-4H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The triazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
4-Propyl-4H-1,2,4-triazole-3,5-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Propyl-4H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions. The compound may also interfere with nucleic acid synthesis, leading to its potential use as an antineoplastic agent .
Comparison with Similar Compounds
Similar Compounds
3,5-Diamino-1,2,4-triazole: Similar in structure but lacks the propyl group.
4-Phenyl-1,2,4-triazoline-3,5-dione: Contains a phenyl group instead of a propyl group.
4H-1,2,4-Triazole-3,5-diamine: Lacks the propyl group but shares the triazole ring structure.
Uniqueness
4-Propyl-4H-1,2,4-triazole-3,5-diamine is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .
Properties
Molecular Formula |
C5H11N5 |
|---|---|
Molecular Weight |
141.18 g/mol |
IUPAC Name |
4-propyl-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C5H11N5/c1-2-3-10-4(6)8-9-5(10)7/h2-3H2,1H3,(H2,6,8)(H2,7,9) |
InChI Key |
UJHLUJRBLNKKBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NN=C1N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl butanoate](/img/structure/B12882046.png)
![Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium](/img/structure/B12882051.png)
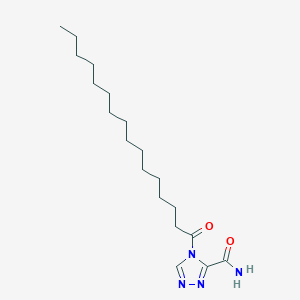
![1-Ethyl-3-(2-(methylthio)ethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12882067.png)
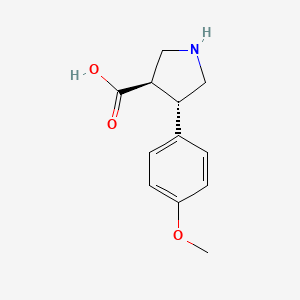
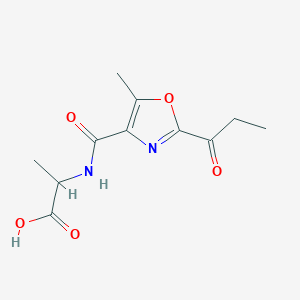
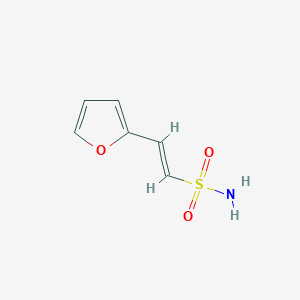
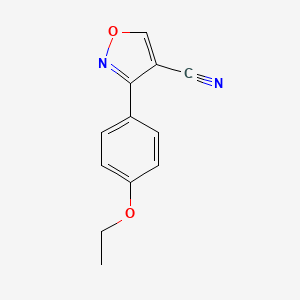
![2-{[1-(2-Fluorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12882104.png)
![9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan](/img/structure/B12882108.png)
